![molecular formula C24H27BN2O3 B13368031 2-([1,1'-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B13368031.png)
2-([1,1'-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
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Overview
Description
2-([1,1’-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features a biphenyl group, a pyrimidine ring, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps, including the formation of the biphenyl group, the pyrimidine ring, and the dioxaborolane moiety. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce alkanes or alcohols .
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
The presence of the biphenyl group, pyrimidine ring, and dioxaborolane moiety allows for versatile interactions and reactions, making it a valuable compound in various research fields .
Biological Activity
The compound 2-([1,1'-Biphenyl]-4-yloxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine , identified by CAS number 2304633-83-6 , is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure
The compound features a biphenyl moiety linked to a pyrimidine core with specific substituents that may influence its biological activity. The presence of the dioxaborolane group is particularly noteworthy as it can participate in various biochemical interactions.
Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes or receptors. The biphenyl and pyrimidine components suggest potential interactions with proteins involved in signaling pathways or metabolic processes.
Enzyme Inhibition
The compound's structure implies potential inhibitory effects on various enzymes. For example, the dioxaborolane moiety is known to interact with serine and cysteine residues in enzymes, potentially leading to inhibition of their activity. This could be particularly relevant in the context of drug metabolism and detoxification pathways.
Case Studies
- Aurora Kinase Inhibition : A study involving structurally related compounds demonstrated significant inhibition of Aurora-A kinase activity. The findings suggested that modifications to the pyrimidine scaffold could enhance selectivity and potency against specific cancer cell lines .
- GPCR Modulation : Another study investigated the modulation of G protein-coupled receptors (GPCRs) by similar scaffolds, revealing the potential for biased signaling pathways which could lead to therapeutic advantages in treating neurological disorders .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Target | IC50 (nM) | Reference |
---|---|---|---|---|
Compound A | Aurora-A Inhibition | Aurora Kinase | 50 | |
Compound B | GPCR Agonist | D1 Dopamine Receptor | 180 | |
Compound C | Anticancer | Various Kinases | 100 |
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining efficacy and safety profiles.
Blood-Brain Barrier Penetration
Preliminary data suggest that structural modifications can enhance the ability of similar compounds to cross the blood-brain barrier (BBB), which is critical for treating central nervous system disorders .
Properties
Molecular Formula |
C24H27BN2O3 |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
4,6-dimethyl-2-(4-phenylphenoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C24H27BN2O3/c1-16-21(25-29-23(3,4)24(5,6)30-25)17(2)27-22(26-16)28-20-14-12-19(13-15-20)18-10-8-7-9-11-18/h7-15H,1-6H3 |
InChI Key |
HTVYOKSUMAQLRM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3=CC=C(C=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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